molecular formula C31H45ClN2O5S B194553 Dronedarone Hydrochloride CAS No. 141625-93-6

Dronedarone Hydrochloride

Numéro de catalogue: B194553
Numéro CAS: 141625-93-6
Poids moléculaire: 593.2 g/mol
Clé InChI: DWKVCQXJYURSIQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dronedarone hydrochloride is a non-iodinated benzofuran derivative developed as an analog of amiodarone . Its primary research value lies in its role as a multichannel blocker, exhibiting electrophysiological properties that span all four classes of the Vaughan-Williams antiarrhythmic classification . The compound helps restore normal sinus rhythm and control heart rate by blocking key ion channels: it inhibits potassium channels (IKr, IKs) to prolong action potential duration and refractory period (Class III effect), sodium channels to reduce conduction velocity (Class I effect), and L-type calcium channels (Class IV effect) . Furthermore, it possesses antiadrenergic activity through the antagonism of α- and β-adrenergic receptors (Class II effect) . A significant area of investigation involves its use in models of paroxysmal or persistent atrial fibrillation (AF) and atrial flutter (AFL) to reduce the risk of hospitalization for cardiovascular events . Preclinical studies indicate it is less effective than amiodarone in preventing AF recurrence but has a more favorable toxicity profile, largely due to the removal of the iodine moiety and a shorter elimination half-life, which reduces the potential for thyroid and pulmonary toxicities . Beyond its established antiarrhythmic applications, emerging research explores the effects of this compound on endothelial progenitor cells (EPCs), suggesting it may enhance EPC proliferation, migration, and tube formation, potentially through the AKT signaling pathway, pointing to novel research applications in cardiovascular disease and angiogenesis . It is crucial for researchers to note that studies have shown dronedarone is contraindicated in models of severe or recently decompensated heart failure and permanent atrial fibrillation, where its use was associated with increased adverse outcomes .

Propriétés

IUPAC Name

N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44N2O5S.ClH/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3;/h13-18,23,32H,5-12,19-22H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKVCQXJYURSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161779
Record name Dronedarone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141625-93-6
Record name Dronedarone hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141625936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dronedarone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)methanesulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DRONEDARONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA36DV299Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Reaction Sequence and Key Steps

The method outlined in CN102659726A begins with p-nitrophenol , paraformaldehyde, and concentrated hydrochloric acid to synthesize 2-chloromethyl-4-nitrophenol through acid-catalyzed condensation. Subsequent reflux with triphenylphosphine in chloroform yields 2-hydroxy-5-nitrobenzyl-triphenyl-phosphonium chloride , which undergoes condensation with n-valeryl chloride in toluene using triethylamine and n-pentanoic acid as catalysts.

Critical Step: Sulfonylation and Hydrochloride Formation

The final stages involve reacting 2-normal-butyl-3-[4-(3-di-n-butylamino-propoxy)benzoyl]-5-amino-benzofuran with methylsulfonyl chloride in toluene. For example:

  • 70 g of the amine intermediate, 500 mL toluene , and 20.5 g sodium acetate are chilled to 0–10°C before adding 25.3 g methylsulfonyl chloride .

  • After 12 hours , concentrated hydrochloric acid is added to adjust the pH to 3 , precipitating 73.28 g crude dronedarone hydrochloride (yield: 84.5% ).

  • Recrystallization in 520 mL acetone refines the product to 59.3 g (purity: 99.7% , mp: 138–141.5°C ).

Yield and Purity Optimization

This method achieves consistent purity (>99.5%) through controlled sulfonylation and selective recrystallization. However, the use of triphenylphosphine and concentrated hydrochloric acid raises concerns about waste management and corrosion.

Nitro Reduction and Sulfonylation Pathway

Intermediate Synthesis and Reduction

CN102382087A details a pathway starting with 2-n-butyl-3-[4-(3-chloropropoxy)benzoyl]-5-nitrobenzofuran . The nitro group is reduced using ammonium chloride and iron powder in 75% ethanol , yielding 5-aminobenzofuran intermediates with 94.4% efficiency .

Sulfonylation Conditions

  • The amine intermediate reacts with methanesulfonyl chloride in dichloromethane and triethylamine at 0–5°C .

  • After 2 hours , the mixture is washed with 5% sodium bicarbonate and concentrated, yielding 84.1% dronedarone base , which is converted to hydrochloride using HCl gas .

Comparative Advantages

This method avoids high-pressure hydrogenation, reducing equipment costs. However, the use of iron powder introduces metal contamination risks, necessitating additional purification steps.

Direct Sulfonylation Without Base Isolation

Simplified Process from EP2428511A1

The EP2428511A1 patent eliminates isolation of the dronedarone base by directly treating 5-amino-3-[4-(3-di-n-butylamino-propoxy)benzoyl]-2-n-butyl benzofuran with methanesulfonyl chloride in toluene and tetramethyl ammonium chloride .

Key Process Parameters

  • Refluxing for 60 minutes followed by extraction with ethyl acetate yields crude hydrochloride.

  • Treatment with HCl at 45–50°C for 2 hours ensures stoichiometric HCl content, achieving 99.8% purity after recrystallization.

Industrial Scalability

This method reduces steps by 30% compared to earlier routes, lowering production costs. The absence of base isolation simplifies purification, making it preferable for large-scale synthesis.

Acetonitrile-Mediated Sulfonylation

High-Purity Synthesis

A method from Organic Synthesis International uses acetonitrile as the solvent for sulfonylation:

  • 480 g of the amine intermediate is refluxed with methanesulfonyl chloride in 1.7 L acetonitrile , yielding 530 g crude product (89.2%).

  • Recrystallization in 3 L acetone and 100 mL water refines the product to 440 g (83%, purity: 99.8% ).

Solvent Recovery and Environmental Impact

While acetonitrile enables high yields, its toxicity necessitates stringent solvent recovery systems, increasing operational complexity.

Patent-Protected Methods and Generic Production

Key Patents and Expiry

Sanofi-Aventis holds multiple patents, including US8602215 (expiring 2031) for drug-drug interaction mitigation and US7323493 (expired 2018) for solid compositions. Lupin Inc. has filed a generic application, indicating interest in post-patent production.

Comparison of Synthetic Routes

ParameterCN102659726ACN102382087AEP2428511A1Organic Synthesis
Starting Materialp-NitrophenolNitrobenzofuranAmine IntermediateAmine Intermediate
Key ReagentTriphenylphosphineFe PowderTetramethyl Ammonium ClMethanesulfonyl Cl
Reaction Steps9542
Yield (%)84.584.182.383
Purity (%)99.798.599.899.8
ScalabilityModerateHighHighModerate

Critical Analysis of Industrial Applicability

Cost and Efficiency Considerations

  • EP2428511A1 and CN102382087A are most cost-effective due to fewer steps and avoidance of expensive catalysts.

  • Triphenylphosphine in CN102659726A increases waste disposal costs .

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorhydrate de dronédarone subit diverses réactions chimiques, notamment :

Réactifs et Conditions Communs :

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires tels que le 2-n-butyl-5-nitrobenzofurane et le N-(2-butyl-3-(4-(3-chloropropoxy)benzoyl)benzofuran-5-yl)-méthanesulfonamide .

4. Applications de Recherche Scientifique

Le chlorhydrate de dronédarone a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'Action

Le chlorhydrate de dronédarone agit comme un bloqueur multicanal, inhibant les canaux ioniques sodium, potassium et calcium, ainsi que les récepteurs β-adrénergiques . Cette activité de blocage multicanal contribue à contrôler le rythme et la fréquence cardiaque chez les patients atteints de fibrillation auriculaire. La structure du composé, qui ne contient pas de groupements iode, réduit le risque de toxicités thyroïdiennes et pulmonaires associées à l'amiodarone .

Comparaison avec l'Amiodarone :

Composés Similaires :

Le chlorhydrate de dronédarone se distingue par son profil de sécurité amélioré et son risque réduit de toxicités à long terme, ce qui en fait une option précieuse pour les patients qui ne tolèrent pas l'amiodarone.

Applications De Recherche Scientifique

Dronedarone hydrochloride has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparison with Amiodarone

Dronedarone is structurally derived from amiodarone , a potent antiarrhythmic drug. Key differences include:

Property Dronedarone Hydrochloride Amiodarone Hydrochloride
Chemical Structure Benzofuran derivative without iodine Benzofuran derivative with iodine
Half-Life 13–19 hours 40–55 days
Bioavailability ~15% (oral) ~30–50% (oral)
Key Adverse Effects Pulmonary fibrosis (rare) Pulmonary toxicity, thyroid dysfunction, hepatotoxicity

Dronedarone was designed to eliminate iodine-related toxicity (e.g., thyroid dysfunction) seen in amiodarone . However, both drugs share a benzofuran core, contributing to their class III antiarrhythmic activity. Notably, dronedarone has a shorter half-life, reducing cumulative toxicity risks .

Formulation and Solubility Enhancements

Cyclodextrin Complexation

Dronedarone’s poor aqueous solubility (0.75 mg/mL) limits bioavailability. Studies demonstrate that complexation with β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) improves solubility fivefold (3.5 mg/mL) . Key findings:

Complexation Method Drug:Carrier Ratio Dissolution Rate Increase
Kneading with β-CD 1:2 45-min dissolution: ~70%
Kneading with HP-β-CD 1:1 45-min dissolution: ~85%

HP-β-CD outperforms β-CD at half the concentration, likely due to enhanced hydrophobic interactions .

Sublingual Formulations

A 2012 patent describes a sublingual formulation using disintegrants (e.g., crospovidone) and antacids (e.g., magnesium carbonate) to bypass first-pass metabolism, increasing bioavailability by 40–60% .

Impurity Profiles and Stability

Stability Under Stress Conditions

Dronedarone degrades under acidic hydrolysis (0.1M HCl) and oxidative stress (3% H₂O₂), forming degradation products at 0.93 RRT and 1.39 RRT, respectively . Stability-indicating HPLC methods ensure accurate quantification under these conditions .

Adverse Reactions and Clinical Precautions

  • Pulmonary Fibrosis : Incidence is rare (<1%) but severe, particularly in elderly patients with prior amiodarone exposure .
  • Hepatic Toxicity : Elevated liver enzymes reported in 0.5% of users .
  • Contraindications : Avoid in NYHA Class IV heart failure or permanent atrial fibrillation .

Activité Biologique

Dronedarone hydrochloride is a novel antiarrhythmic drug primarily indicated for the management of atrial fibrillation (AF) and atrial flutter. It is structurally related to amiodarone but designed to have a more favorable safety profile. This article explores the biological activity of dronedarone, focusing on its pharmacodynamics, clinical efficacy, and emerging applications in oncology.

Pharmacodynamics

Dronedarone exhibits properties from all four classes of antiarrhythmic drugs, which contribute to its efficacy in restoring normal sinus rhythm and controlling heart rate in patients with AF. Key pharmacodynamic characteristics include:

  • Mechanism of Action : Dronedarone inhibits multiple cardiac ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels, which helps to decrease the dispersion of repolarization in cardiac tissues . This multifaceted action reduces the likelihood of arrhythmias.
  • Bioavailability : After oral administration, dronedarone shows low systemic bioavailability due to extensive first-pass metabolism, with absolute bioavailability ranging from 4% to 15% depending on food intake . Peak plasma concentrations are typically reached within 3 to 6 hours post-administration.
  • Protein Binding : Approximately 99.7% of dronedarone binds to plasma proteins, predominantly albumin .

Clinical Efficacy

Dronedarone has been evaluated in several clinical trials for its effectiveness in managing AF:

  • DAFNE Study : In this pivotal trial, patients receiving 800 mg/day of dronedarone experienced a statistically significant prolongation in the time to first AF recurrence compared to placebo (56.6 days vs. 5.3 days) . However, higher doses did not yield additional benefits, indicating a potential ceiling effect.
  • EURIDIS and ADONIS Trials : These studies confirmed that dronedarone significantly delays AF recurrence compared to placebo, with median times to recurrence of 116 days for dronedarone versus 53 days for placebo .

Table 1: Summary of Key Clinical Trials Involving Dronedarone

Trial NameDosagePrimary OutcomeResults
DAFNE400 mg - 800 mg twice dailyTime to AF recurrenceSignificant improvement at 800 mg
EURIDIS400 mg twice dailyTime to AF recurrenceMedian time: 116 days (Dronedarone) vs. 53 days (Placebo)
ADONIS400 mg twice dailyTime to AF recurrenceSimilar results as EURIDIS

Adverse Effects

Common adverse effects associated with dronedarone include gastrointestinal disturbances such as nausea and diarrhea, which are dose-dependent . Notably, dronedarone has also been linked to rare instances of drug-induced liver injury (DILI), necessitating monitoring of liver function during treatment .

Emerging Applications in Oncology

Recent studies have uncovered potential anticancer properties of dronedarone:

  • Gastric Cancer : Research indicates that dronedarone inhibits gastric cancer cell proliferation by targeting the SRC/AKT1 signaling pathway. This mechanism suggests that dronedarone may serve as an adjunct therapy in gastric cancer treatment .
  • Pancreatic Cancer : Another study demonstrated that dronedarone induces pyroptosis in pancreatic cancer cells, leading to cell death and tumor growth inhibition in vivo. This highlights its potential role beyond cardiology into oncology .

Table 2: Summary of Research Findings on Dronedarone's Anticancer Activity

Cancer TypeMechanism of ActionKey Findings
Gastric CancerSRC/AKT1 signaling pathway inhibitionSuppressed cell proliferation
Pancreatic CancerInduction of pyroptosisInhibited tumor growth in vivo

Q & A

Q. What strategies enhance the solubility and dissolution rate of dronedarone hydrochloride in preclinical studies?

this compound’s low aqueous solubility (0.75 mg/mL in water) can be improved using cyclodextrin (CD) complexes. Phase solubility studies with β-CD or hydroxypropyl-β-CD (HP-β-CD) at 37°C show a 1:1 molar ratio inclusion complex formation, increasing solubility to 3.5 mg/mL (five-fold enhancement). Kneading methods (e.g., 1:2 drug:β-CD or 1:1 drug:HP-β-CD ratios) outperform physical mixing, reducing mean dissolution time (MDT) by enhancing wettability and reducing crystallinity . FTIR and DSC confirm hydrogen bonding between dronedarone’s functional groups (e.g., -NH, C=O) and CD cavities, critical for stability .

Q. Which analytical methods are validated for quantifying this compound in dissolution studies?

UV spectrometry at 288 nm with phosphate buffer (pH 4.5) or 0.1 M HCl + 0.5% SDS is commonly used. Dissolution efficiency (%DE45min) and similarity factor (f₂) calculations ensure quality consistency between formulations. HPLC methods with Zorbax C8 columns (0.05 M ammonium acetate:acetonitrile, 40:60 v/v) achieve linearity (10–300 µg/mL, R²=0.999) and precision (RSD <2%) for stress degradation analysis .

Q. How do excipients like surfactants impact this compound’s dissolution profile?

Sodium lauryl sulfate (SLS) at 0.5% concentration in dissolution media can reduce drug release due to ionic interactions, forming sticky aggregates. Phosphate buffer (pH 4.5) is preferred for reproducible dissolution studies, as it avoids surfactant-induced artifacts .

Advanced Research Questions

Q. What kinetic models best describe this compound’s release from cyclodextrin complexes?

Drug release follows the Korsmeyer-Peppas model (R² >0.98), indicating non-Fickian diffusion (anomalous transport) with release exponent n = 0.374. Higuchi and Hixson-Crowell models are secondary, suggesting combined diffusion and erosion mechanisms. Kneaded complexes with β-CD show faster release due to amorphization, validated via dissolution efficiency (%DE45min = 68.2% vs. 27.7% for pure drug) .

Q. How are stability-indicating methods designed to assess this compound’s degradation products?

Stress degradation studies (hydrolysis, oxidation, photolysis) use HPLC-PDA with Zorbax XDB C8 columns. Degradation products are resolved at 220 nm, with peak homogeneity confirmed via diode array detection. Method validation includes specificity (no excipient interference), linearity (10–300 µg/mL), and precision (RSD <2%) .

Q. What eco-friendly chromatographic approaches reduce solvent consumption in dronedarone analysis?

Micellar liquid chromatography (MLC) and β-CD-modified RP-HPLC reduce organic solvent use by 40% while separating dronedarone from degradation products. Greenness metrics like AGREE (Analytical Greenness) and GAPI (Green Analytical Procedure Index) score >0.7, validating eco-efficiency .

Q. How do formulation strategies like nanocarriers improve dronedarone’s pharmacokinetics?

Ion-triggered in situ gelling nanocarriers (e.g., prolyl-3-sulfate liposomes) enhance nasal bioavailability by prolonging mucosal contact. In vivo rat studies show 2.3-fold higher AUC₀–24 compared to oral formulations, with Caco-2 permeability improvements (Papp >1×10⁻⁶ cm/s) .

Q. What clinical trial design limitations affect dronedarone’s guideline recommendations?

The AFFIRM trial (n=4060) found no survival benefit for rhythm control (dronedarone) over rate control (HR=1.15, p=0.08). GRADE analysis highlights dronedarone’s excess mortality risk (13/1000 patients) vs. placebo and inferior efficacy to amiodarone (214 more AF recurrences/1000 patients). Guidelines often overlook these risks due to industry ties .

Q. How do oxidative stress and myocardial fibrosis biomarkers respond to dronedarone combination therapy?

In a 79-patient study, dronedarone + Wenxin granules reduced AF duration by 38% vs. monotherapy. Peripheral blood mononuclear cells showed upregulated Cx43 mRNA (by 1.8-fold) and downregulated Cx40 mRNA, correlating with reduced oxidative stress (MDA ↓24%) and fibrosis (TGF-β1 ↓19%) .

Q. What patent strategies optimize this compound synthesis for research-scale production?

USV Limited’s patented process avoids isolating dronedarone base, directly forming the hydrochloride salt via solvent-free crystallization. This method reduces impurities (<0.1%) and improves yield (82%) for preclinical batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dronedarone Hydrochloride
Reactant of Route 2
Reactant of Route 2
Dronedarone Hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.